![molecular formula C18H20O2 B14274347 1-[(2-Methoxypropan-2-yl)oxy]-2-(1-phenylethenyl)benzene CAS No. 171863-86-8](/img/structure/B14274347.png)
1-[(2-Methoxypropan-2-yl)oxy]-2-(1-phenylethenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Methoxypropan-2-yl)oxy]-2-(1-phenylethenyl)benzene is an organic compound with a complex structure that includes both ether and alkene functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methoxypropan-2-yl)oxy]-2-(1-phenylethenyl)benzene typically involves the reaction of 2-methoxypropan-2-ol with 2-(1-phenylethenyl)benzene under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ether linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are mixed and passed through a reactor containing the acid catalyst. The reaction mixture is then purified through distillation or other separation techniques to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2-Methoxypropan-2-yl)oxy]-2-(1-phenylethenyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkene group to an alkane.
Substitution: The ether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as hydroxide ions can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of substituted ethers.
Applications De Recherche Scientifique
1-[(2-Methoxypropan-2-yl)oxy]-2-(1-phenylethenyl)benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-[(2-Methoxypropan-2-yl)oxy]-2-(1-phenylethenyl)benzene exerts its effects involves interactions with specific molecular targets. The ether and alkene groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methoxypropan-2-ol: A simpler ether compound with similar reactivity.
2-Phenylethenylbenzene: A related compound with an alkene group but lacking the ether functionality.
Uniqueness
1-[(2-Methoxypropan-2-yl)oxy]-2-(1-phenylethenyl)benzene is unique due to the presence of both ether and alkene groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
171863-86-8 |
|---|---|
Formule moléculaire |
C18H20O2 |
Poids moléculaire |
268.3 g/mol |
Nom IUPAC |
1-(2-methoxypropan-2-yloxy)-2-(1-phenylethenyl)benzene |
InChI |
InChI=1S/C18H20O2/c1-14(15-10-6-5-7-11-15)16-12-8-9-13-17(16)20-18(2,3)19-4/h5-13H,1H2,2-4H3 |
Clé InChI |
CFNKNKVDVCWTIZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(OC)OC1=CC=CC=C1C(=C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


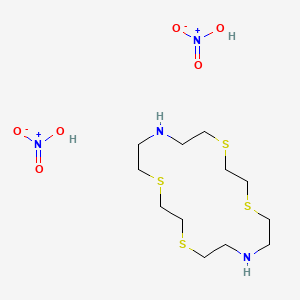
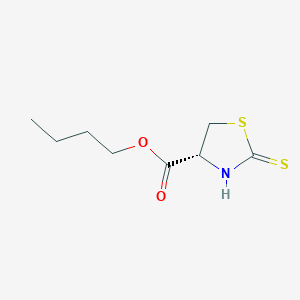

![1-{[3-(10H-Phenothiazin-10-yl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14274273.png)
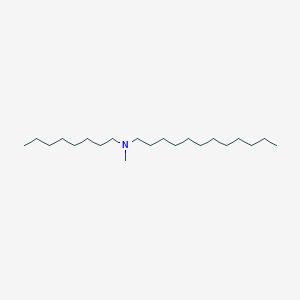
![2-{[2-(Dodecylamino)ethyl]amino}ethan-1-ol](/img/structure/B14274284.png)
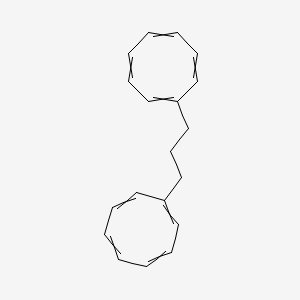
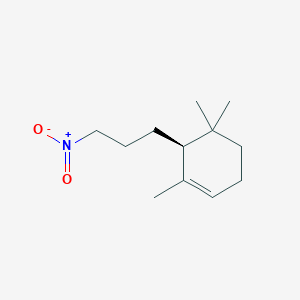
![N-Methyl-N-octyl-4-[2-(pyridin-4-YL)ethenyl]aniline](/img/structure/B14274319.png)
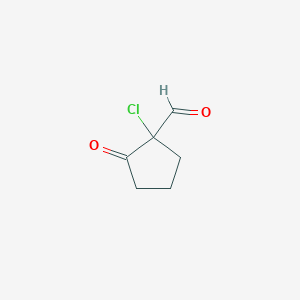
![4-Methyl-1-[(R)-4-methylbenzene-1-sulfinyl]pent-1-en-3-one](/img/structure/B14274331.png)
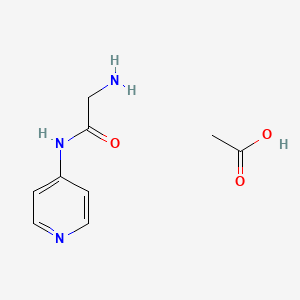
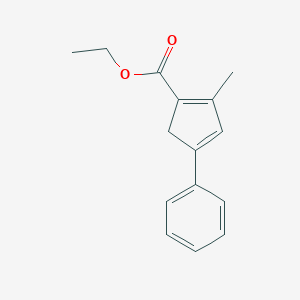
![(2,4-Dihydroxyphenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone](/img/structure/B14274354.png)
